DM50 impurity 1-d9-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

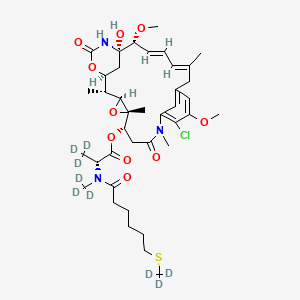

Structure

2D Structure

Properties

Molecular Formula |

C39H56ClN3O10S |

|---|---|

Molecular Weight |

803.4 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-3,3,3-trideuterio-2-[trideuteriomethyl-[6-(trideuteriomethylsulfanyl)hexanoyl]amino]propanoate |

InChI |

InChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25-,29+,30-,31+,35+,38+,39+/m1/s1/i3D3,5D3,9D3 |

InChI Key |

BFNYSMXVEUWMPZ-DKLBKAINSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCCCCSC([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Maytansinoid Impurity: DM50 Impurity 1-d9-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, inferred applications, and relevant experimental contexts of the deuterated maytansinoid, DM50 impurity 1-d9-1. Given the specificity of this compound, this document compiles and extrapolates data from closely related maytansinoid compounds, particularly DM1 and DM4, to provide a thorough resource for researchers in drug development.

Introduction

This compound is a deuterated analog of a maytansine impurity. Maytansinoids are potent microtubule-targeting agents, originally isolated from Maytenus species, that exhibit strong antitumor activity.[1] Due to their high cytotoxicity, they are often used as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] The "-d9" designation indicates the presence of nine deuterium atoms, a common isotopic labeling strategy used to create internal standards for quantitative mass spectrometry-based assays.[4] The presence of a trimethyl-d9 group specifically suggests its utility in bioanalytical methods to accurately measure the concentration of the corresponding non-deuterated impurity in biological matrices.[5]

Chemical and Physical Properties

While specific experimental data for this compound is not publicly available, its properties can be reliably inferred from its chemical structure and data on related maytansinoids like DM1 (Mertansine).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Justification |

| Systematic Name | (14S,16S,32S,33S,2R,4S,10E,12E,14R)-86-chloro-14-hydroxy-85,14-dimethoxy-33,2,7,10-tetramethyl-12,6-dioxo-7-aza-1(6,4)-oxazinana-3(2,3)-oxirana-8(1,3)-benzenacyclotetradecaphane-10,12-dione-d9 | Commercial Supplier Data |

| Synonyms | DM50 Impurity 1-d9 (Trimethyl-d9) | Commercial Supplier Data |

| Molecular Formula | C39H47D9ClN3O10S | Commercial Supplier Data |

| Molecular Weight | 803.45 g/mol | Commercial Supplier Data |

| Appearance | White to off-white solid (inferred) | Based on related maytansinoids |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. (inferred) | Based on maytansinoid properties |

| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents. Deuterium labeling is generally stable but H/D exchange can occur under certain conditions. | General chemical knowledge and literature on deuterated compounds and maytansinoids |

Table 2: Spectroscopic Data (Predicted/Representative)

| Technique | Data | Source/Justification |

| ¹H NMR | Complex spectrum with characteristic signals for the maytansinoid core. Absence of signals corresponding to the trimethyl group protons, which are replaced by deuterium. | Inferred from the structure and general NMR principles for deuterated compounds. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the maytansinoid backbone. The signal for the trimethyl carbons would be a septet due to C-D coupling. | General NMR principles. |

| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 804.3315. The isotopic pattern will be distinct due to the presence of 9 deuterium atoms. | Calculated based on the molecular formula. |

| UV-Vis Spectroscopy | λmax in methanol is expected to be around 252 nm and 280 nm. | Based on published data for DM1. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, based on extensive literature on maytansinoids and deuterated standards, the following sections outline representative methodologies.

The synthesis of this compound would likely involve a multi-step process starting from a maytansinoid precursor. The key step would be the introduction of the trimethyl-d9 group, which could be achieved using a deuterated alkylating agent.

Diagram 1: Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

This compound is intended for use as an internal standard in quantitative analytical methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the separation of this impurity from other maytansinoids.

-

Column: C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid (0.1%).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at 254 nm or 280 nm.

Mass Spectrometry (MS)

Coupling HPLC to a tandem mass spectrometer (LC-MS/MS) allows for sensitive and selective quantification.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) would be used. A specific precursor ion for this compound would be selected and fragmented, and a characteristic product ion would be monitored. A separate transition would be monitored for the non-deuterated analyte.

Diagram 2: Analytical Workflow for Quantification

References

- 1. Biosynthesis of Maytansinoids [faculty.washington.edu]

- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

Unraveling "DM50 impurity 1-d9-1": A Technical Guide to a Maytansinoid Metabolite

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of maytansinoid synthesis for antibody-drug conjugates (ADCs), the precise identification and control of impurities are paramount to ensuring product safety and efficacy. This technical guide delves into the nature of a specific maytansinoid-related substance, "DM50 impurity 1-d9-1," providing a comprehensive overview of its identity, formation, and analytical characterization. While the designation "this compound" points to a deuterated analytical standard, the core focus of this guide is the non-deuterated entity, DM50, a known metabolite of next-generation maytansinoid payloads.

Executive Summary

"this compound" is the deuterated stable isotope-labeled internal standard for the maytansinoid derivative DM50. The non-labeled compound, DM50, is not typically a direct process-related impurity in the synthesis of maytansinoid payloads but rather a critical catabolite formed in vivo from the metabolism of certain antibody-drug conjugates. Specifically, DM50 is the S-methylated product of another maytansinoid, DM51. This conversion is a key step in the intracellular processing of some advanced ADC payloads, such as that of the investigational ADC, IMGC936. Understanding the characteristics of DM50 is crucial for comprehensive pharmacokinetic and metabolism studies of these novel therapeutics.

The Identity and Formation of DM50

The maytansinoid DM50 is structurally defined by its core maytansinoid structure with a specific modification at the C3 position. The molecular formula for DM50 is C₃₉H₅₆ClN₃O₁₀S. Its deuterated counterpart, "DM50 impurity 1-d9," has the molecular formula C₃₉H₄₇D₉ClN₃O₁₀S, indicating the replacement of nine hydrogen atoms with deuterium for use as an internal standard in mass spectrometry-based quantification.

The formation of DM50 is primarily understood in the context of ADC metabolism.[1][2] For instance, in the case of the ADAM9-targeting ADC, IMGC936, the antibody is conjugated to a linker-payload known as DM21-C.[1][2][3] Upon internalization of the ADC into a target cancer cell, the linker is cleaved by proteases, releasing the active metabolite DM51. Subsequently, DM51 can undergo S-methylation to form DM50. This metabolic pathway is a critical aspect of the ADC's mechanism of action and bystander killing effect.

Signaling Pathway: Intracellular Metabolism of an Exemplary Maytansinoid ADC

Quantitative Data

As DM50 is primarily a metabolite, quantitative data regarding its presence as a process-related impurity in the bulk synthesis of maytansinoids like DM1 or DM4 is not widely published. The focus of quantitative analysis is typically on its concentration in biological matrices for pharmacokinetic studies. For instance, sensitive LC-MS/MS methods have been developed to quantify maytansinoid metabolites in human plasma at concentrations as low as the sub-ng/mL level.

| Analyte | Matrix | LLOQ | ULOQ | Analytical Method | Reference |

| DM1 | Human Serum | 0.200 ng/mL | 200 ng/mL | On-line SPE-LC-MS/MS | |

| DM4 and S-methyl-DM4 | Human Plasma | 0.100 ng/mL | 50.0 ng/mL | LC-MS/MS | |

| DM4 and S-methyl-DM4 | Human Plasma | 0.06 µg/mL | 20 µg/mL | HPLC-DAD |

Table 1. Examples of quantitative analytical methods for maytansinoids and their metabolites in biological matrices. LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.

Experimental Protocols

The detection and quantification of DM50 and related maytansinoid metabolites necessitate highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

General Protocol for Quantification of Maytansinoid Metabolites in Human Plasma

This protocol is a generalized representation based on established methods for similar analytes.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., DM50-d9).

-

Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from low to high percentage of mobile phase B over a run time of 5-10 minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DM50 and its deuterated internal standard.

Experimental Workflow for Maytansinoid Metabolite Analysis

Conclusion

References

"DM50 impurity 1-d9-1" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and biological context of DM50 impurity 1-d9-1, a deuterated analog of a maytansinoid impurity. Maytansinoids are a class of potent microtubule-targeting agents utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for cancer therapy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, manufacturing, and quality control of maytansinoid-based therapeutics.

Molecular Profile of this compound

This compound is a stable-isotope labeled version of a specific impurity associated with a maytansinoid designated as DM50. The "-d9" nomenclature indicates the presence of nine deuterium atoms, which makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical Formula and Molecular Weight

A summary of the key molecular data for this compound is presented in the table below.

| Parameter | Value | Reference |

| Synonyms | (14S,16S,32S,33S,2R,4S,10E,12E,14R)-86-chloro-14-hydroxy-85,14-dimethoxy-33,2,7,10-tetramethyl-12,6-dioxo-7-aza-1(6,4)-oxazinana-3(2,3)-oxirana-8(1,3)-benzenacyclotetradecaphane-10,12-diene-4-carbothioic acid S-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butyl) ester (trimethyl-d9) | [1] |

| Molecular Formula | C₃₉H₄₇D₉ClN₃O₁₀S | [1] |

| Molecular Weight | 803.45 g/mol | [1] |

Biological Context: Maytansinoids and Their Mechanism of Action

Maytansinoids, including derivatives like DM1 and DM4, are highly cytotoxic compounds that function by disrupting microtubule dynamics, a critical process for cell division.[2][3] Their potent anti-mitotic activity makes them effective payloads for ADCs, which selectively deliver these toxins to cancer cells.

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoids exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding occurs at the vinca domain, preventing the polymerization and promoting the depolymerization of microtubules. The suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Caption: Signaling pathway of maytansinoid-based ADCs.

Experimental Protocols for Impurity Analysis

The accurate detection and quantification of maytansinoid impurities are critical for ensuring the safety and efficacy of ADC therapeutics. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for this purpose.

Sample Preparation

Given that maytansinoids with free thiol groups can form dimers or react with other molecules in the sample matrix, a sample pretreatment step is often necessary.

-

Reduction: Treat the sample with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to cleave any disulfide bonds.

-

Alkylation: Block the free thiol groups with an alkylating agent, like N-ethylmaleimide (NEM), to prevent reformation of disulfide bonds and improve chromatographic performance.

-

Protein Precipitation: For samples in a biological matrix (e.g., serum), precipitate proteins using a solvent like acetonitrile.

-

Solid-Phase Extraction (SPE): Further clean up the sample using a C18 SPE cartridge to remove interfering substances.

HPLC-MS/MS Analysis

A validated LC-MS/MS method is essential for the sensitive and specific quantification of maytansinoid impurities.

| Parameter | Recommended Conditions |

| HPLC Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A 10-minute gradient elution is typically sufficient for separation. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| MS Ionization | Electrospray Ionization (ESI) in positive ion mode |

| MS Detection | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

Logical Workflow for Impurity Identification and Characterization

The identification and characterization of unknown impurities in pharmaceutical products follow a structured workflow to ensure comprehensive analysis and regulatory compliance.

Caption: Logical workflow for pharmaceutical impurity analysis.

This guide provides foundational information on this compound and the broader context of maytansinoid analysis. For specific applications, further method development and validation are required to meet regulatory standards and ensure product quality.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deuterated Maytansinoid Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated maytansinoid impurities, focusing on their origin, characterization, and control. Given the increasing use of deuterated compounds in pharmaceutical development, particularly as internal standards in bioanalytical assays, a thorough understanding of their impurity profiles is critical for ensuring data integrity and regulatory compliance.

Introduction to Deuterated Maytansinoids

Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents used as cytotoxic payloads in antibody-drug conjugates (ADCs).[][2] Deuterated analogs of these maytansinoids are synthesized primarily for use as stable isotope-labeled internal standards (SIL-IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[3][4] The use of a SIL-IS is considered the gold standard for correcting variability in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of analytical methods.[5]

The fundamental principle behind using a deuterated internal standard is that it is chemically and physically almost identical to the analyte of interest, ensuring it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, the introduction of deuterium atoms can give rise to a unique set of impurities that must be carefully characterized and controlled.

Formation and Classification of Deuterated Impurities

Impurities in a deuterated maytansinoid drug substance can be broadly categorized into two classes: non-isotopic impurities and isotopic impurities.

Non-Isotopic Impurities

These are impurities that are structurally different from the deuterated maytansinoid and do not contain deuterium. They can arise from various sources, including:

-

Starting materials and reagents: Impurities present in the starting materials or reagents used in the synthesis of the maytansinoid.

-

By-products of the synthesis: Unwanted molecules formed during the chemical reactions to synthesize the maytansinoid core or to introduce the deuterium labels.

-

Degradation products: Impurities formed by the chemical degradation of the deuterated maytansinoid during manufacturing, storage, or handling.

Isotopic Impurities

Isotopic impurities are molecules that are structurally identical to the target deuterated maytansinoid but differ in their isotopic composition. These are unique to the synthesis of deuterated compounds and are of primary concern. They include:

-

Unlabeled (d0) species: The non-deuterated maytansinoid present as an impurity in the deuterated product. This is a critical impurity as it can contribute to the analyte signal and cause an overestimation of the analyte's concentration.

-

Under-deuterated species: Molecules containing fewer deuterium atoms than the intended number. For example, a d4-maytansinoid might contain d1, d2, and d3 species.

-

Over-deuterated species: Molecules containing more deuterium atoms than the intended number. This can occur if the deuteration reaction is not perfectly controlled.

-

Isotopomers (Mis-deuterated species): Molecules with the correct number of deuterium atoms but at unintended positions in the structure.

The following diagram illustrates the potential pathways for the formation of these impurities during the synthesis of a deuterated maytansinoid.

Caption: Formation pathways of isotopic and non-isotopic impurities.

Analytical Characterization of Deuterated Maytansinoid Impurities

A combination of analytical techniques is essential for the comprehensive characterization of deuterated maytansinoid impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and determining the location of deuterium incorporation.

-

¹H NMR: The absence or reduction of a proton signal at a specific chemical shift indicates successful deuteration at that position.

-

²H NMR: Directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.

-

Quantitative NMR (qNMR): Can be used to determine the isotopic enrichment and the relative amounts of different isotopologues.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the isotopic distribution and purity of a deuterated compound.

-

Full Scan HRMS: Provides accurate mass measurements, allowing for the determination of the elemental composition and the identification of different isotopologues (d0, d1, d2, etc.) based on their mass-to-charge ratios.

-

Tandem MS (MS/MS): Fragmentation analysis can help to localize the position of the deuterium labels within the molecule.

Liquid Chromatography (LC)

LC is used to separate the deuterated maytansinoid from non-isotopic impurities and, in some cases, from its isotopologues.

-

Reversed-Phase HPLC (RP-HPLC): The primary mode of chromatography for separating maytansinoids and their impurities.

-

LC-MS/MS: The combination of LC with tandem MS is the workhorse for the quantitative analysis of maytansinoids in biological matrices, where the deuterated maytansinoid serves as the internal standard.

Experimental Protocols

General Workflow for Impurity Characterization

The following diagram outlines a typical workflow for the characterization of deuterated maytansinoid impurities.

Caption: Workflow for deuterated maytansinoid impurity analysis.

Protocol for Isotopic Purity Assessment by LC-HRMS

Objective: To determine the isotopic distribution and purity of a deuterated maytansinoid sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Chromatographic Conditions (Example):

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Example):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full Scan |

| Mass Range | m/z 150-1500 |

| Resolution | > 60,000 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of all possible isotopologues (d0, d1, d2, etc.).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

The isotopic purity is typically reported as the percentage of the desired deuterated species.

Quantitative Data and Acceptance Criteria

Currently, there is a lack of publicly available, specific quantitative data on the impurity profiles of commercially available deuterated maytansinoids. However, based on general guidelines for deuterated internal standards, the following acceptance criteria are often applied:

| Parameter | Acceptance Criteria |

| Chemical Purity | > 98% |

| Isotopic Purity (Enrichment) | ≥ 98% |

| Unlabeled (d0) Species | < 0.5% |

The International Council for Harmonisation (ICH) provides guidelines for the reporting and control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). While these guidelines do not specifically address isotopic impurities, the principles of identifying, reporting, and qualifying impurities above certain thresholds are relevant. For mutagenic impurities, the ICH M7 guideline provides a framework for assessment and control.

Biological Impact of Deuterated Maytansinoid Impurities

The primary biological activity of maytansinoids is the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. Deuteration at non-metabolically active sites is not expected to significantly alter the biological activity of the maytansinoid. Therefore, the signaling pathways affected by a deuterated maytansinoid are presumed to be the same as its non-deuterated counterpart.

The main concern with impurities in a deuterated maytansinoid internal standard is their impact on the accuracy of bioanalytical data, rather than a direct toxicological effect, given the low concentrations at which they are used. However, any non-isotopic impurities would need to be assessed for their own potential biological activity and toxicity.

The following diagram illustrates the generally accepted mechanism of action for maytansinoids.

Caption: Mechanism of action of maytansinoids leading to apoptosis.

Conclusion

A thorough understanding and characterization of impurities in deuterated maytansinoids are essential for their reliable use as internal standards in regulated bioanalysis. A combination of NMR and high-resolution mass spectrometry is necessary to confirm the site of deuteration and to determine the isotopic and chemical purity. While specific data on deuterated maytansinoid impurities is limited in the public domain, the principles of impurity identification and control outlined in regulatory guidelines provide a framework for ensuring the quality of these critical analytical reagents. As the use of deuterated compounds in pharmaceutical research continues to grow, a greater focus on the detailed characterization of their impurity profiles is anticipated.

References

The Critical Role of Small Molecule Impurities in Antibody-Drug Conjugate Characterization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The inherent complexity of these biomolecules gives rise to a unique and challenging impurity profile. While the specific entity "DM50 impurity 1-d9-1" is not documented in publicly available scientific literature, this guide provides a comprehensive framework for understanding the critical role of small molecule impurities in ADC characterization. By examining a representative, hypothetical impurity, we will explore the profound impact such substances can have on the safety, efficacy, and stability of an ADC. This document will detail the necessary analytical methodologies for detection and characterization, present data in a structured format, and provide visual representations of key workflows and pathways to aid in comprehension.

Introduction: The Challenge of Impurities in ADCs

The manufacturing process of an ADC is a multi-step procedure involving the production of the monoclonal antibody (mAb), the synthesis of the cytotoxic payload and linker, the conjugation of the linker-payload to the mAb, and subsequent purification.[1][2] Each of these steps presents an opportunity for the introduction of impurities. These can be broadly categorized as product-related impurities (e.g., aggregates, fragments, charge variants) and process-related impurities.[3] The latter category includes residual solvents, reagents, and impurities originating from the small molecule payload or linker, which are of particular concern due to their potential toxicity.[4][5]

Even trace amounts of small molecule impurities can have significant consequences:

-

Safety: The cytotoxic nature of ADC payloads means that related impurities may also be highly potent, posing a direct safety risk to the patient.

-

Efficacy: Impurities that compete for conjugation sites on the antibody can lead to a lower Drug-to-Antibody Ratio (DAR), potentially reducing the therapeutic efficacy of the ADC. Conversely, highly reactive impurities could lead to undesirable modifications of the ADC.

-

Stability: The presence of certain impurities can impact the stability of the final ADC product, leading to aggregation or degradation over time.

Given these potential impacts, a robust analytical control strategy is paramount for the successful development of any ADC therapeutic.

Characterization of a Representative Small Molecule Impurity

For the purpose of this guide, we will consider a hypothetical impurity, designated "Impurity-X," which is structurally related to the cytotoxic payload. The principles and methodologies described are broadly applicable to the characterization of various small molecule impurities in ADCs.

Origin and Structure of Impurity-X

Impurity-X is a hypothetical byproduct formed during the synthesis of the cytotoxic payload. Its structure is closely related to the parent payload but contains a modification that could potentially alter its reactivity and toxicity. The identification and structural elucidation of such impurities are the first critical steps in their characterization.

Impact on ADC Critical Quality Attributes (CQAs)

The presence of Impurity-X can affect several Critical Quality Attributes (CQAs) of the ADC. The following table summarizes the potential quantitative impact of this impurity.

| Critical Quality Attribute (CQA) | Potential Impact of Impurity-X | Analytical Method for Assessment | Acceptance Criteria (Illustrative) |

| Drug-to-Antibody Ratio (DAR) | Decrease in average DAR due to competition for conjugation sites. | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Mass Spectrometry (MS). | 3.5 ± 0.5 |

| Purity (Free Impurity) | Presence of unconjugated Impurity-X in the final drug product. | RP-LC, Liquid Chromatography-Mass Spectrometry (LC-MS). | ≤ 0.1% of total payload-related species |

| Aggregate Content | Increased aggregation due to modification of the antibody surface by conjugated Impurity-X. | Size Exclusion Chromatography (SEC). | ≤ 2% High Molecular Weight Species |

| Potency (Cell-based Assay) | Reduced in vitro cytotoxicity due to lower DAR or conjugation of a less potent impurity. | Cell-based cytotoxicity assays. | 80-120% of Reference Standard |

| Charge Heterogeneity | Altered isoform distribution due to the introduction of charged species. | Ion-Exchange Chromatography (IEX), Capillary Electrophoresis (CE). | Main peak ≥ 70% |

Experimental Protocols for Impurity Characterization

A multi-faceted analytical approach is required to detect, quantify, and characterize small molecule impurities in ADCs. The following are detailed methodologies for key experiments.

Protocol for Impurity Detection and Quantification by RP-LC-MS

Objective: To detect and quantify the presence of free Impurity-X in the ADC drug substance.

Methodology:

-

Sample Preparation: The ADC sample is denatured and reduced to separate the light and heavy chains of the antibody and release any non-covalently bound small molecules. This is typically achieved by incubation with a reducing agent such as dithiothreitol (DTT) in a denaturing buffer (e.g., containing guanidine hydrochloride or urea).

-

Chromatographic Separation: The prepared sample is injected onto a reversed-phase HPLC column (e.g., C18). A gradient elution is employed, typically using a mobile phase system of water and acetonitrile with an acid modifier like formic acid or trifluoroacetic acid. This separates the small molecule impurities from the larger protein fragments.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument is operated in a positive ion mode to detect and identify Impurity-X based on its accurate mass. Quantification is achieved by comparing the peak area of the impurity with that of a qualified reference standard.

Protocol for Average DAR and Impurity Conjugation Analysis by HIC

Objective: To determine the average DAR and assess if Impurity-X is conjugated to the antibody.

Methodology:

-

Sample Preparation: The ADC sample is typically analyzed in its native form. The sample is diluted in the HIC mobile phase A.

-

Chromatographic Separation: The sample is injected onto a HIC column. The separation is based on the hydrophobicity of the different ADC species. A decreasing salt gradient (e.g., from high to low ammonium sulfate or sodium chloride concentration) is used to elute the species, with higher DAR species being more hydrophobic and thus eluting later.

-

UV Detection: The eluting species are monitored by a UV detector, typically at 280 nm for the protein and at a wavelength specific to the payload/impurity if it has a distinct chromophore.

-

Data Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species (DAR=0, 1, 2, etc.). The presence of conjugated Impurity-X may be indicated by the appearance of new or shifted peaks in the chromatogram.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Impurity Characterization

Caption: Workflow for the characterization of impurities in ADCs.

Logical Relationship of Impurity Impact on ADC Attributes

Caption: Impact of a small molecule impurity on ADC attributes and outcomes.

Conclusion

The characterization and control of small molecule impurities are of paramount importance in the development of safe and effective Antibody-Drug Conjugates. While the specific impurity "this compound" remains unidentified in public literature, the principles outlined in this guide provide a robust framework for addressing the challenges posed by such impurities. A thorough understanding of the potential origins and impacts of impurities, coupled with the implementation of a comprehensive suite of analytical techniques, is essential for ensuring the quality and consistency of these complex therapeutic agents. The use of orthogonal methods for characterization, as detailed in the experimental protocols, allows for a complete picture of the impurity profile and its potential effects on the final ADC product. Ultimately, a proactive and scientifically sound approach to impurity management is a critical component of any successful ADC development program.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. repligen.com [repligen.com]

- 3. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]

- 4. Control Strategy for Small Molecule Impurities in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Control Strategy for Small Molecule Impurities in Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to DM50 Impurity 1-d9-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of DM50 impurity 1-d9-1, a deuterated analog of a maytansinoid impurity. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of antibody-drug conjugates (ADCs) and their related impurities.

Introduction

This compound is the deuterium-labeled version of DM50 impurity 1, a substance related to the maytansinoid class of compounds. Maytansinoids are potent microtubule-targeting agents used as payloads in ADCs.[1] The presence of impurities in ADC formulations is a critical quality attribute that requires careful monitoring and control. The use of stable isotope-labeled internal standards, such as this compound, is crucial for the accurate quantification of the corresponding non-labeled impurity in various matrices.

This guide outlines the key physicochemical properties, proposed analytical methodologies for characterization and quantification, and a discussion of the general biological mechanism of action of maytansinoids.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. While a specific Certificate of Analysis with detailed batch-specific data is not publicly available, this table presents the known molecular details and typical parameters included in such a document.

| Parameter | Specification |

| Compound Name | DM50 Impurity 1-d9 (Trimethyl-d9) |

| Molecular Formula | C₃₉H₄₇D₉ClN₃O₁₀S |

| Molecular Weight | 803.45 g/mol |

| Appearance | White to off-white solid (representative) |

| Purity (by HPLC) | ≥95% (representative) |

| Isotopic Purity | ≥98 atom % D (representative) |

| Solubility | Soluble in DMSO, DMF, and Methanol (representative) |

| Storage Conditions | -20°C, protect from light and moisture (representative) |

Analytical Characterization and Quantification

The accurate characterization and quantification of this compound, and by extension its non-labeled counterpart, are essential for ensuring the quality and safety of pharmaceutical products. The following experimental protocols are based on established methods for the analysis of maytansinoids and their impurities.

High-Performance Liquid Chromatography (HPLC-DAD) for Purity Assessment

A common method for assessing the purity of maytansinoid-related compounds is reverse-phase high-performance liquid chromatography with a diode array detector (HPLC-DAD).

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

For the sensitive and selective quantification of maytansinoid impurities in biological matrices or as trace impurities in drug products, an LC-MS/MS method is typically employed. This compound serves as an ideal internal standard for the quantification of DM50 impurity 1.

Experimental Protocol:

-

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution: A rapid gradient tailored to the specific analytes, for example, 20% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 45°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

DM50 impurity 1: Monitor for the precursor ion and a specific product ion.

-

This compound (Internal Standard): Monitor for the precursor ion (M+H)+ of 804.4 and a specific product ion. The mass shift of +9 amu due to deuterium labeling allows for clear differentiation from the non-labeled analyte.

-

-

Sample Preparation: For analysis in biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences. For analysis in drug products, simple dilution may be sufficient.

Biological Context: Mechanism of Action of Maytansinoids

Maytansinoids exert their potent cytotoxic effects by interacting with tubulin, a key component of microtubules. Microtubules are dynamic polymers essential for various cellular processes, most notably mitotic spindle formation during cell division.

By binding to tubulin, maytansinoids inhibit microtubule polymerization and promote their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately inducing apoptosis (programmed cell death).[1]

The following diagram illustrates the general signaling pathway for maytansinoid-induced mitotic arrest.

Caption: General mechanism of action for maytansinoid-based ADCs.

Experimental Workflows

The following diagrams illustrate the logical workflows for the analytical characterization of this compound.

Caption: Workflow for HPLC-DAD Purity Assessment.

Caption: Workflow for LC-MS/MS Quantification using an Internal Standard.

Conclusion

This technical guide has provided an overview of the key characteristics and analytical methodologies relevant to this compound. While a specific Certificate of Analysis is not publicly available, the provided information on its physicochemical properties and detailed experimental protocols for HPLC and LC-MS/MS analysis offers a solid foundation for its use as an internal standard in research and quality control settings. The elucidation of the general mechanism of action for maytansinoids further contextualizes the importance of monitoring such impurities in the development of safe and effective antibody-drug conjugates.

References

The Genesis of Impurities in Maytansinoid-Based Drug Manufacturing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origins of maytansinoid impurities in the manufacturing of antibody-drug conjugates (ADCs). Understanding the formation pathways of these impurities—arising from microbial fermentation, chemical synthesis and conjugation, and degradation—is critical for ensuring the safety, efficacy, and quality of these potent anticancer therapeutics. This document details the key impurities, presents quantitative data, outlines analytical methodologies for their detection and characterization, and provides visual representations of the underlying processes.

Introduction to Maytansinoids and Their Role in ADCs

Maytansinoids, including maytansine and its derivatives such as DM1 and DM4, are highly potent cytotoxic agents that function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] Their exceptional potency makes them ideal payloads for ADCs, a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent.[4][5] However, the complexity of both the maytansinoid molecule and the ADC manufacturing process presents significant challenges in controlling impurities. These impurities can impact the safety, stability, and efficacy of the final drug product and are therefore subject to stringent regulatory scrutiny.

Origins of Maytansinoid Impurities

The formation of maytansinoid impurities can be traced back to three primary sources: the biosynthetic pathway in microbial fermentation, the chemical synthesis of maytansinoid derivatives and linkers, and the degradation of the maytansinoid or the final ADC product over time.

Biosynthesis-Related Impurities from Fermentation

The precursor to many synthetic maytansinoids used in ADCs is ansamitocin P-3, a maytansinoid produced by microbial fermentation, typically using the actinomycete Actinosynnema pretiosum. The biosynthetic pathway is complex, starting from 3-amino-5-hydroxybenzoic acid (AHBA) and involving a series of enzymatic steps encoded by the asm gene cluster. Impurities can arise from this intricate process through several mechanisms:

-

Incomplete enzymatic conversions: The multi-step enzymatic synthesis can lead to the accumulation of biosynthetic intermediates if any of the enzymes are inefficient or if the fermentation conditions are not optimal.

-

Side reactions: The reactive nature of the intermediates can lead to the formation of structurally related by-products.

-

Metabolic diversion: Precursors for ansamitocin P-3 biosynthesis can be diverted into other metabolic pathways, leading to the formation of other maytansinoid-like structures.

-

Sub-optimal fermentation conditions: Factors such as dissolved oxygen levels can influence the metabolic state of the producing organism and affect the impurity profile.

A diagram illustrating the biosynthetic pathway and the potential for impurity formation is provided below.

Synthesis and Conjugation-Related Impurities

To be conjugated to an antibody, maytansinoids like ansamitocin P-3 are chemically modified to introduce a linker with a reactive group, resulting in derivatives such as DM1 and DM4. This multi-step chemical synthesis and the subsequent conjugation to the antibody are significant sources of impurities.

-

Process-related impurities: These include unreacted starting materials, reagents, and intermediates from the synthesis of the maytansinoid-linker construct. For example, the synthesis of DM1 involves the introduction of a thiol-containing ester side chain at the C3 position, and incomplete reaction or side reactions can lead to a variety of structurally similar impurities.

-

Conjugation-related impurities: The process of linking the maytansinoid derivative to the antibody can generate several impurities:

-

Free (unconjugated) maytansinoid: Residual maytansinoid-linker that has not reacted with the antibody.

-

Aggregates: The conjugation process can sometimes lead to the formation of antibody aggregates, which can be immunogenic.

-

Incorrect drug-to-antibody ratio (DAR): The number of maytansinoid molecules per antibody can vary, leading to a heterogeneous mixture. Species with very high DARs may have poor pharmacokinetic properties.

-

Mismatched disulfide bonds: For cysteine-linked conjugates, scrambling of disulfide bonds can occur.

-

The following diagram illustrates the workflow for the synthesis and conjugation process and the points at which impurities can be introduced.

Degradation-Related Impurities

Maytansinoids and their corresponding ADCs can degrade over time due to their chemical instability, leading to the formation of new impurities. The primary degradation pathways include:

-

Hydrolysis: The ester side chain at the C-3 position is susceptible to hydrolysis, which can lead to the formation of maysine and the corresponding linker-related fragment. This is a major degradation pathway.

-

Oxidation: The maytansinoid core can be oxidized at several positions, leading to the formation of various oxidized derivatives. Photo-oxidation can also occur upon exposure to light.

-

Epimerization: The stereocenters at C-9 and C-10 can be susceptible to epimerization under certain conditions, leading to the formation of 9-epimaytansine and 10-epimaytansine.

-

Linker cleavage: For ADCs with cleavable linkers, premature cleavage of the linker in circulation can release the cytotoxic payload, leading to off-target toxicity.

A diagram of the key degradation pathways is shown below.

References

- 1. Biosynthesis of ansamitocin P-3 incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Efflux identification and engineering for ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Navigating the Nuances of a Novel Deuterated Maytansinoid Impurity: A Technical Guide to DM50 Impurity 1-d9-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated maytansinoid impurity, DM50 impurity 1-d9-1. As antibody-drug conjugates (ADCs) continue to be a focal point of targeted cancer therapy, a thorough understanding of their related impurities is paramount for regulatory compliance and ensuring drug safety and efficacy. This document delves into the supplier availability, physicochemical characteristics, and analytical methodologies pertinent to this compound, offering a valuable resource for researchers in the field.

Supplier and Availability

This compound is a specialized chemical entity available from a limited number of suppliers who focus on pharmaceutical reference standards and isotopically labeled compounds. Our research indicates that this impurity can be sourced from the following suppliers:

-

Clinivex : Lists "DM50 Impurity 1-d9" as in stock and available for purchase.

-

TLC Pharmaceutical Standards : Also indicates that "DM50 Impurity 1-d9 (Trimethyl-d9)" is in stock.

It is important to note that this compound is intended for research and development purposes only and not for human or animal use.

Physicochemical and Quantitative Data

While a specific Certificate of Analysis for this compound was not publicly available, the following table summarizes the expected quantitative data for a representative batch of this deuterated impurity, based on information for closely related maytansinoid standards. This data is crucial for accurate experimental design and interpretation.

| Parameter | Specification | Method of Analysis |

| Chemical Name | (trimethyl-d9) Maytansinoid Impurity | - |

| Molecular Formula | C₃₉H₄₇D₉ClN₃O₁₀S | Mass Spectrometry |

| Molecular Weight | 803.45 g/mol | Mass Spectrometry |

| Purity (by HPLC) | ≥95% | HPLC-UV |

| Isotopic Enrichment | ≥98% Deuterium Incorporation | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, DMF, and Methanol | - |

| Storage Conditions | -20°C, protect from light and moisture | - |

Experimental Protocols

The analysis of maytansinoid impurities, including their deuterated analogues, requires sensitive and specific analytical methods. Below are detailed protocols for the analysis of maytansinoid impurities, which can be adapted for this compound.

Sample Preparation for LC-MS/MS Analysis

This protocol is adapted from methods developed for the quantification of maytansinoid DM1 in biological matrices.

-

Protein Precipitation : To 100 µL of the sample (e.g., plasma, cell lysate), add 400 µL of acetonitrile containing an appropriate internal standard.

-

Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitution : Reconstitute the dried residue in 100 µL of a suitable solvent, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Injection : Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

HPLC-MS/MS Method for Analysis

This method provides a robust approach for the separation and quantification of maytansinoid impurities.

-

HPLC System : A high-performance liquid chromatography system capable of binary gradient elution.

-

Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient Elution :

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-9 min: 95% B

-

9-9.1 min: 95-5% B

-

9.1-12 min: 5% B

-

-

Flow Rate : 0.4 mL/min.

-

Column Temperature : 40°C.

-

Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ion mode.

-

MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion and optimized.

Signaling Pathways and Experimental Workflows

Maytansinoids are potent antimitotic agents that exert their cytotoxic effects by inhibiting microtubule polymerization. While the specific signaling effects of this compound have not been elucidated, it is expected to interact with tubulin, leading to cell cycle arrest and apoptosis.

Proposed Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for maytansinoids.

Caption: Proposed mechanism of action for a maytansinoid-containing ADC.

Analytical Workflow for Impurity Identification

The following diagram outlines a logical workflow for the identification and characterization of impurities like this compound in a drug substance.

Caption: A typical workflow for the identification of an unknown impurity.

An In-Depth Technical Guide to the Isotopic Labeling of Maytansinoid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, a class of potent microtubule-targeting agents, are pivotal components of antibody-drug conjugates (ADCs) in targeted cancer therapy. Their high cytotoxicity necessitates precise understanding of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as accurate quantification in biological matrices. Isotopic labeling of maytansinoid derivatives with isotopes such as deuterium (²H), tritium (³H), and carbon-14 (¹⁴C) is an indispensable tool for these investigations. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of isotopically labeled maytansinoids in drug development.

Mechanism of Action of Maytansinoid-Based ADCs

Maytansinoid ADCs exert their cytotoxic effects through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[1][2] Once inside the cell, the linker is cleaved, releasing the maytansinoid payload.[1][2] The free maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]

Isotopic Labeling Strategies

The choice of isotope and labeling position is critical and depends on the intended application.

-

Tritium (³H): Due to its high specific activity, tritium is ideal for sensitive applications such as ADME studies, in vitro binding assays, and whole-body autoradiography.

-

Carbon-14 (¹⁴C): Carbon-14 offers the advantage of being less susceptible to metabolic loss compared to tritium, making it suitable for tracking the carbon skeleton of the molecule in metabolic fate studies.

-

Deuterium (²H): Deuterated compounds are primarily used as non-radioactive, stable isotope-labeled internal standards in quantitative mass spectrometry-based bioanalytical assays.

The general workflow for producing and utilizing an isotopically labeled maytansinoid derivative is outlined below.

Experimental Protocols

Detailed experimental protocols for the synthesis of isotopically labeled maytansinoids are often proprietary. However, based on available literature, the following outlines general synthetic approaches.

Protocol 1: General Procedure for Tritium Labeling of a Maytansinoid Derivative (e.g., [³H]DM1)

This procedure is based on the semi-synthesis from a tritiated precursor, such as [³H]ansamitocin P-3.

Materials:

-

[³H]Ansamitocin P-3

-

Dithiothreitol (DTT) or other suitable reducing agent

-

Appropriate acylating agent (e.g., a derivative of N-methyl-L-alanine with a protected thiol group)

-

Coupling agents (e.g., DCC, EDC)

-

Anhydrous solvents (e.g., dichloromethane, DMF)

-

Purification supplies (e.g., silica gel, HPLC columns)

-

Liquid scintillation counter

Procedure:

-

Reduction of [³H]Ansamitocin P-3: The ester at the C-3 position of [³H]ansamitocin P-3 is cleaved to yield [³H]maytansinol. This is typically achieved by reduction.

-

Acylation of [³H]Maytansinol: The hydroxyl group at the C-3 position of [³H]maytansinol is then acylated with a suitable side chain to introduce the desired functionality for antibody conjugation. This step involves the use of a coupling agent to facilitate the esterification.

-

Deprotection: If the thiol group on the newly introduced side chain is protected, a deprotection step is carried out to yield the free thiol, resulting in [³H]DM1.

-

Purification: The crude [³H]DM1 is purified using chromatographic techniques such as silica gel chromatography followed by preparative high-performance liquid chromatography (HPLC).

-

Characterization and Quantification: The identity and purity of the [³H]DM1 are confirmed by co-elution with an authentic, unlabeled standard on HPLC with in-line radioactivity detection. The radiochemical purity is determined by radio-TLC or radio-HPLC. The specific activity is determined by measuring the radioactivity (using a liquid scintillation counter) and the mass of the compound (e.g., by UV spectrophotometry against a standard curve).

Protocol 2: General Procedure for Deuterium Labeling of a Maytansinoid Derivative for use as an Internal Standard

This protocol describes a general approach for introducing deuterium atoms at non-exchangeable positions.

Materials:

-

Maytansinoid precursor

-

Deuterated reagent (e.g., deuterated sodium borohydride, deuterated methyl iodide)

-

Anhydrous solvents

-

Purification supplies (e.g., silica gel, HPLC columns)

-

Mass spectrometer and NMR spectrometer

Procedure:

-

Selection of Labeling Position: A position on the maytansinoid molecule that is metabolically stable and will not undergo back-exchange with protons is selected.

-

Synthetic Introduction of Deuterium: A suitable chemical reaction is employed to introduce the deuterium label. This could involve the reduction of a ketone with a deuterated reducing agent or the methylation of a hydroxyl or amine group with a deuterated methylating agent.

-

Purification: The deuterated maytansinoid is purified using standard chromatographic techniques (silica gel chromatography, HPLC).

-

Characterization: The incorporation and position of the deuterium label are confirmed using mass spectrometry (to observe the mass shift) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H NMR or by observing the disappearance of a signal in the ¹H NMR). The isotopic enrichment is determined by mass spectrometry.

Data Presentation

The following tables summarize key quantitative data related to the use of isotopically labeled maytansinoids.

| Isotope | Application | Typical Specific Activity | Detection Method | Reference(s) |

| Tritium (³H) | ADME Studies, Binding Assays | High (e.g., 15-30 Ci/mmol) | Liquid Scintillation Counting, Autoradiography | |

| Carbon-14 (¹⁴C) | Metabolic Fate Studies | Lower than ³H (e.g., 50-60 mCi/mmol) | Liquid Scintillation Counting, Accelerator Mass Spectrometry | |

| Deuterium (²H) | Internal Standard (MS) | Not Applicable | Mass Spectrometry |

Table 1: Overview of Isotopes Used for Labeling Maytansinoid Derivatives

| Labeled Compound | Study Type | Key Findings | Reference(s) |

| [³H]T-DM1 | ADME in rats | Major catabolite identified as lysine-SMCC-DM1. | |

| [³H]SAR3419 | Tumor localization in mice | Efficient delivery of maytansinoid to the tumor. | |

| Deuterated DM4 | Bioanalytical method development | Used as an internal standard for LC-MS/MS quantification of DM4 in plasma. |

Table 2: Examples of Applications of Isotopically Labeled Maytansinoid Derivatives

Visualization of Experimental Workflows

The following diagram illustrates a typical workflow for a preclinical ADME study using a radiolabeled maytansinoid ADC.

Conclusion

Isotopic labeling is a powerful and essential technology in the development of maytansinoid-based therapeutics. Radiolabeled derivatives provide invaluable data on the ADME and pharmacokinetic properties of these potent cytotoxic agents, while stable isotope-labeled analogues serve as critical internal standards for accurate bioanalysis. The methodologies and applications described in this guide highlight the integral role of isotopic labeling in advancing our understanding of maytansinoid ADCs and ensuring their safe and effective clinical use.

References

Methodological & Application

Application Note: Quantitative Analysis of DM50 Impurity 1-d9-1 in a Drug Substance by LC-MS/MS

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "DM50 impurity 1-d9-1" in the active pharmaceutical ingredient (API) DM50. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1][2][3] This method is suitable for routine quality control and stability testing of DM50 drug substance.

Introduction

The presence of impurities in active pharmaceutical ingredients (APIs) can have a significant impact on the safety and efficacy of drug products.[4][5] Regulatory agencies worldwide require stringent control and monitoring of these impurities. "this compound" is a deuterated process-related impurity of the investigational drug DM50. Due to the potential for isotopic effects to alter the pharmacological or toxicological properties of a molecule, it is crucial to have a reliable analytical method for its quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of trace-level impurities in complex matrices due to its high sensitivity and selectivity. This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS, which can be readily implemented in a quality control laboratory.

Experimental

Materials and Reagents

-

DM50 Reference Standard and this compound Reference Standard were obtained from a certified supplier.

-

Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Formic acid (99%) were purchased from a reputable chemical vendor.

-

Deionized water was generated using a laboratory water purification system.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

-

HPLC System: A typical system equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

MRM Transitions:

-

DM50: [M+H]+ → fragment ion (hypothetical m/z: 450.2 → 250.1)

-

This compound: [M+H]+ → fragment ion (hypothetical m/z: 459.2 → 259.1)

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog of DM50): [M+H]+ → fragment ion (hypothetical m/z: 455.2 → 255.1)

-

-

Collision Energy and other MS parameters: Optimized for each compound by infusing a standard solution.

Protocols

Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of DM50, this compound, and the Internal Standard in methanol to obtain individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Calibration Curve Standards: Prepare calibration standards at a minimum of five concentration levels by spiking the appropriate working standard solutions into a solution of the DM50 API (at the target concentration for analysis) to cover a range from the reporting limit to 120% of the specification limit for the impurity.

-

Sample Preparation: Accurately weigh a specified amount of the DM50 API, dissolve it in the diluent (50:50 acetonitrile/water) to achieve a final concentration within the validated range, and add the internal standard.

Data Acquisition and Processing

-

Acquire data using the LC-MS/MS system in MRM mode.

-

Process the data using the instrument's software.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify the amount of this compound in the samples using the regression equation from the calibration curve.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound.

Specificity

The method was found to be highly specific. No interfering peaks were observed at the retention times of this compound and the internal standard in the blank or placebo samples. The chromatographic separation provided baseline resolution between the API and its impurity.

Linearity

The method showed excellent linearity over the concentration range of 0.05 µg/mL to 1.5 µg/mL. The correlation coefficient (r²) was consistently greater than 0.995.

| Parameter | Result |

| Linearity Range | 0.05 - 1.5 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The percent recovery was within 90-110%, and the relative standard deviation (%RSD) was less than 5%, which is acceptable for impurity analysis.

| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |

| Low | 0.1 | 98.5 | 3.2 |

| Medium | 0.5 | 101.2 | 2.1 |

| High | 1.0 | 99.8 | 1.5 |

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively. The low LOQ demonstrates the high sensitivity of the method.

| Parameter | Result (µg/mL) |

| LOD | 0.015 |

| LOQ | 0.05 |

Visualizations

Caption: A simplified workflow for the LC-MS/MS analysis of this compound.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of DM50.

Conclusion

A highly sensitive, specific, accurate, and precise LC-MS/MS method for the quantification of this compound in a drug substance has been successfully developed and validated. The method meets the requirements of regulatory guidelines and is suitable for routine use in a quality control environment to ensure the purity and safety of the DM50 API.

References

Application Notes and Protocols for DM50 Impurity 1-d9-1 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM50 impurity 1-d9-1 is a deuterated analog of a maytansinoid derivative, closely related to the cytotoxic agent DM1. Maytansinoids are potent microtubule inhibitors utilized as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. The deuteration of this impurity makes it an ideal stable isotope-labeled internal standard (SIL-IS) for use in pharmacokinetic (PK) studies.[1][2][3][4][5] The use of a SIL-IS is critical for accurate and precise quantification of the non-labeled analyte in complex biological matrices, as it effectively corrects for variability in sample preparation and matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the application of this compound as an internal standard in a pharmacokinetic study of an antibody-drug conjugate, using Trastuzumab emtansine (T-DM1) as a representative example. T-DM1 is an ADC composed of the HER2-targeted antibody Trastuzumab linked to the maytansinoid payload DM1.

Application

The primary application of this compound is as an internal standard for the bioanalysis of the parent maytansinoid and its metabolites in biological samples (e.g., plasma, serum) collected during preclinical and clinical pharmacokinetic studies. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for distinct detection by a mass spectrometer.

Experimental Protocols

Bioanalytical Method for Quantification of DM1 in Plasma

This protocol outlines the quantification of the free cytotoxic payload (DM1) in plasma samples from subjects treated with a DM1-containing ADC.

Materials and Reagents:

-

Blank plasma (human, rat, etc.)

-

DM1 reference standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or tubes

-

Solid-phase extraction (SPE) cartridges (optional, for increased cleanup)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

DM1: Precursor ion > Product ion (to be determined by direct infusion of the reference standard)

-

This compound: Precursor ion > Product ion (to be determined by direct infusion of the internal standard)

-

-

Optimization: Collision energy, declustering potential, and other source parameters should be optimized for the specific instrument used.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of T-DM1 in Patients with HER2-Positive Metastatic Breast Cancer

| Parameter | Value | Units |

| Clearance (CL) | 0.676 | L/day |

| Volume of Distribution (Vc) | 3.127 | L |

| Terminal Half-life (t1/2) | 3.94 | days |

Data adapted from literature for illustrative purposes.

Table 2: Representative Bioanalytical Method Validation Parameters for DM1 Quantification

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5% to +8% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Matrix Effect | Within acceptable limits | Passed |

| Recovery | Consistent and reproducible | > 85% |

Visualizations

HER2 Signaling Pathway and Mechanism of Action of Trastuzumab-DM1

The antibody component of T-DM1, trastuzumab, targets the Human Epidermal Growth Factor Receptor 2 (HER2). Upon binding to HER2, the ADC is internalized, leading to the release of the DM1 payload, which then inhibits microtubule polymerization, causing cell cycle arrest and apoptosis.

Caption: HER2 signaling and T-DM1's mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the logical workflow for a typical pharmacokinetic study utilizing a deuterated internal standard.

Caption: Workflow for a pharmacokinetic study using a SIL-IS.

References

Application Note: Analysis of a Novel Maytansinoid-Based ADC Using DM50 Payload and Characterization of the 1-d9-1 Impurity for Accurate DAR Assessment

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: This application note describes a hypothetical novel maytansinoid payload "DM50" and its associated impurity "1-d9-1" for the purpose of illustrating a comprehensive analytical strategy. The structures, data, and protocols are representative and intended to serve as a guide for researchers developing methods for new Antibody-Drug Conjugates (ADCs).

Introduction